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molecular formula C10H10N2O3 B8383245 5-(p-Hydroxyphenyl)-3-methyl-hydantoin

5-(p-Hydroxyphenyl)-3-methyl-hydantoin

Cat. No. B8383245
M. Wt: 206.20 g/mol
InChI Key: HBXRLFLBWJHZPX-UHFFFAOYSA-N
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Patent
US05606071

Procedure details

4.56 g (40 mmol) of 3-methyl-hydantoin, 30 ml of acetic acid, and 2.0 ml (40 mmol) of bromine were mixed at room temperature. The reaction mixture was then vigorously stirred at a temperature of 40° C. for 2 hours. The reaction mixture was then allowed to cool to room temperature. To the reaction mixture was then added 5.7 g (60 mmol) of phenol. The reaction mixture was then allowed to undergo reaction at a temperature of 100° C. for 6 hours. The resulting precipitate was recovered by filtration, washed with water, and then dried to obtain 4.20 g (yield: 51%) of 5-(p-hydroxyphenyl)-3-methyl-hydantoin.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](=[O:7])[CH2:5][NH:4][C:3]1=[O:8].BrBr.[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)(=O)C>[OH:17][C:11]1[CH:16]=[CH:15][C:14]([CH:5]2[NH:4][C:3](=[O:8])[N:2]([CH3:1])[C:6]2=[O:7])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
CN1C(NCC1=O)=O
Name
Quantity
2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then vigorously stirred at a temperature of 40° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
reaction at a temperature of 100° C. for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1C(N(C(N1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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